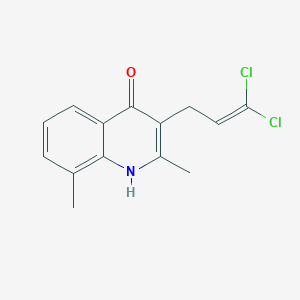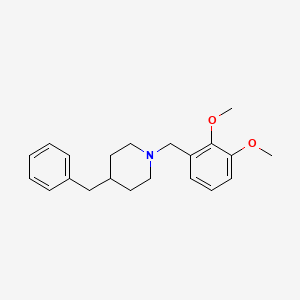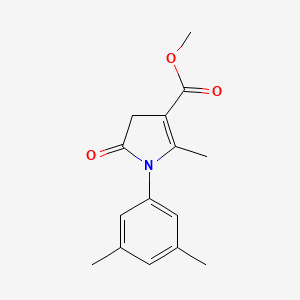
3-(3,3-dichloro-2-propen-1-yl)-2,8-dimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives involves intricate chemical reactions tailored to introduce specific substituents into the quinoline nucleus. While direct information on the titled compound is scarce, related studies provide insight into similar synthetic strategies. For example, electrosynthesis methods have been applied to generate chloro-disubstituted quinolinones, a process that might be adapted for the synthesis of 3-(3,3-dichloro-2-propen-1-yl)-2,8-dimethyl-4-quinolinol by selecting appropriate starting materials and reaction conditions (Batanero & Barba, 2003).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is pivotal in determining their chemical behavior and interaction with other molecules. X-ray crystallography studies, for instance, have been employed to elucidate the crystal structures of various quinoline derivatives, revealing the importance of π-π interactions and hydrogen bonding in their supramolecular arrangements (de Souza et al., 2015). These findings suggest similar structural motifs could be present in this compound, influencing its physical and chemical properties.
Chemical Reactions and Properties
Quinolinol derivatives participate in a range of chemical reactions, reflecting their reactive sites and the influence of substituents. For example, reactions involving quinolinone precursors with sodium dichloroisocyanurate illustrate the potential for diverse substitution reactions leading to novel quinolinone derivatives, a pathway that might be relevant for synthesizing the compound of interest (Staskun & Es, 1993).
Physical Properties Analysis
The physical properties of quinolinol derivatives, including melting points, solubility, and crystal structures, are significantly influenced by their molecular structure. Studies on similar compounds have highlighted the role of substituents in determining these properties, suggesting that the dichloro-alkenyl and methyl groups in this compound would similarly affect its physical characteristics.
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical behavior, are areas of active research. Investigations into the basicity of quinolinone derivatives reveal the impact of nitrogen and oxygen heteroatoms, as well as substituent effects on their proton affinity and electronic properties (Rowlands et al., 2020). These insights provide a foundation for understanding the chemical behavior of this compound.
特性
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-4-3-5-11-13(8)17-9(2)10(14(11)18)6-7-12(15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCTVWNNVFSGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)

![N,1,3-trimethyl-N-[3-(3-methylphenoxy)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5625638.png)
![N-({5-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5625643.png)
![(1S*,5R*)-N-methyl-N-phenyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5625650.png)

![1-{3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]propyl}-2-pyrrolidinone](/img/structure/B5625660.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)

![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-thienylacetyl)piperidine](/img/structure/B5625713.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)
![7-bromo-1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5625732.png)